molecular formula C23H21FN2O2 B568787 5-Fluoro-4-hydroxyquinoline PB-22 CAS No. 1797132-65-0

5-Fluoro-4-hydroxyquinoline PB-22

Cat. No. B568787
M. Wt: 376.431
InChI Key: DGYDJIOQSQDDAR-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxyquinoline PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics . It is a new synthetic cannabinoid with a quinoline substructure and the first marketed substances with an ester bond linkage .


Synthesis Analysis

The predominant metabolic pathway for PB-22 and 5F-PB-22 was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . Twenty metabolites for PB-22 and 22 metabolites for 5F-PB-22 were identified, with the majority generated by oxidation with or without glucuronidation .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-4-hydroxyquinoline PB-22 is C23H21FN2O2 . The structure of 5F-PB-22 appears to have been designed with an understanding of structure–activity relationships within the indole class of cannabinoids .


Chemical Reactions Analysis

The predominant metabolic pathway for PB-22 and 5F-PB-22 was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . Twenty metabolites for PB-22 and 22 metabolites for 5F-PB-22 were identified, with the majority generated by oxidation with or without glucuronidation . For 5F-PB-22, oxidative defluorination occurred forming PB-22 metabolites .


Physical And Chemical Properties Analysis

5F-PB-22 has been described as a crystalline solid, white powder, and off-white/tan crystalline solid . The molecular weight is 376.42 .

Safety And Hazards

As of October 2015, 5F-PB-22 is a controlled substance in China . In January 2014, 5F-PB-22 was designated as a Schedule I controlled substance in the United States after several deaths were associated with its use .

properties

IUPAC Name

quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYDJIOQSQDDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345199
Record name 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-hydroxyquinoline PB-22

CAS RN

1797132-65-0
Record name 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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